Product packaging for 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-(Cat. No.:CAS No. 224031-70-3)

4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-

Cat. No.: B3395830
CAS No.: 224031-70-3
M. Wt: 218.33 g/mol
InChI Key: WPFFGMCNILGTEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives and Early Synthetic Endeavors in Spiroketone Chemistry

Spiro compounds, characterized by at least two molecular rings sharing a single common atom, have long captured the attention of chemists. wikipedia.org The synthesis of spiro[4.5]decane systems, the core of the title compound, has been a subject of research for decades, with early approaches focusing on creating this specific spirocyclic framework. mdpi.comacs.org The chemistry of spiro[4.5]decane sesquiterpenes was a significant area of investigation in the 1970s. nih.gov

Early synthetic strategies often involved intramolecular reactions to construct the characteristic spirocyclic junction. For instance, the intramolecular Schmidt reaction of ketones and alkyl azides was utilized to synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.com Over the years, a variety of methods have been developed, including acid-catalyzed and metal-catalyzed reactions, to build the spiro[4.5]decane skeleton. mdpi.com These foundational efforts paved the way for the synthesis of more complex derivatives, including those with additional functional groups and unsaturation.

Structural Features and Stereochemical Considerations within Spirocyclic Systems

The unique three-dimensional arrangement of spiro compounds imparts specific chemical and physical properties. wikipedia.org The spiro atom, the single carbon connecting the two rings, is a quaternary carbon in carbocyclic spiro compounds. wikipedia.org This structural feature can lead to various forms of chirality. wikipedia.org

The title compound features two key structural components: a spiro[4.5]dec-7-ene ring system and a 4-penten-1-one side chain. echemi.com The spiro[4.5]decane framework consists of a five-membered ring (cyclopentane) and a six-membered ring (cyclohexane) fused at a single carbon atom. wikipedia.orgmdpi.com The "-7-en-" designation indicates a double bond within the six-membered ring.

The pentenone moiety is a five-carbon chain containing both a ketone (at position 1) and an alkene (at position 4). fiveable.me The carbonyl group of the ketone is sp2 hybridized, resulting in a planar geometry. fiveable.me This functional group is a valuable handle in organic synthesis, participating in a wide array of reactions. fiveable.mechemicalbook.comwikipedia.org

Spiro compounds can exhibit chirality in several ways, including the presence of a chiral center or axial chirality arising from the twisted nature of the rings. wikipedia.org Even without four different substituents, the spiroatom itself can be a source of chirality. wikipedia.org

The specific compound, 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-, has the potential for multiple stereoisomers due to the spiro center and the double bond in the cyclohexene (B86901) ring. The precise spatial arrangement of the substituents on the spiro[4.5]decene core can lead to different diastereomers and enantiomers. nist.gov The study of stereoisomerism is crucial as different stereoisomers can possess distinct biological activities and chemical properties. nih.govnih.gov

Significance within Contemporary Organic Synthesis Research

The synthesis of spiro[4.5]decane derivatives continues to be an active area of research. Modern synthetic methods often focus on achieving high selectivity, particularly diastereoselectivity and enantioselectivity. mdpi.com For example, recent advancements include the use of synergistic photocatalysis and organocatalysis for the [3+2] cycloaddition of cyclopropylamines with olefins to produce 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. mdpi.com

The development of new synthetic routes to functionalized spiro[4.5]decanes is driven by the potential application of these compounds in various fields, including as intermediates in the synthesis of complex natural products and pharmaceuticals. mdpi.comgoogle.com The presence of multiple functional groups in molecules like 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- makes them versatile building blocks for further chemical transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O B3395830 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- CAS No. 224031-70-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-spiro[4.5]dec-8-en-9-ylpent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-2-3-8-14(16)13-7-6-11-15(12-13)9-4-5-10-15/h2,7H,1,3-6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFFGMCNILGTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)C1=CCCC2(C1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870263
Record name 1-Spiro[4.5]dec-7-en-7-yl-4-penten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224031-70-3
Record name 1-spiro[4.5]Dec-7-en-7-yl-4-penten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224031-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Penten-1-one, 1-spiro(4.5)dec-7-en-7-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224031703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Spiro[4.5]dec-7-en-7-yl-4-penten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Spiro(4,5)-7-Decen-7-yl-4-Penten-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.513
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Penten-1-one, 1-Spirodec-7-en-7-yl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategies for 4 Penten 1 One, 1 Spiro 4.5 Dec 7 En 7 Yl

Retrosynthetic Analysis and Key Disconnections for the Spiro[4.5]dec-7-en-7-yl- Corecdnsciencepub.comrsc.org

Retrosynthetic analysis of the target molecule, 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-, identifies the central spiro[4.5]decane system as the primary synthetic hurdle. The key disconnections logically focus on the formation of the spirocenter and the attachment of the pentenone side chain. The spiro[4.5]decane core itself consists of a cyclopentane (B165970) ring fused to a cyclohexene (B86901) ring at a single quaternary carbon atom.

Strategies for Constructing the Spirocenteruniovi.es

The creation of a quaternary all-carbon spirocenter is a formidable task in organic synthesis. rsc.org Several strategic approaches have been developed to address this challenge, falling into a few main categories:

Intramolecular Alkylation/Cyclization: This is a common strategy where a pre-formed chain containing both ring precursors undergoes cyclization. This can involve the double alkylation of a carbon atom positioned alpha to an activating group, such as a ketone or malonate ester. scripps.edu

Rearrangement Reactions: Certain molecular rearrangements can lead to the formation of spirocycles. rsc.orgscripps.edu For instance, acid-catalyzed rearrangements of specific bicyclic systems can contract or expand rings to yield a stable spirocyclic product.

Cycloaddition Reactions: Diels-Alder and other cycloaddition reactions can be employed to form one of the rings onto a precursor that already contains the other, with the spiro-atom being formed during the cycloaddition. rsc.org

Ring-Opening of Bridged Systems: An alternative approach involves the synthesis of a bridged bicyclic system which, upon selective cleavage of one of the bonds to the bridgehead, reveals the spirocyclic core. rsc.org An example includes the acid-catalyzed ring-opening of a cyclopropane (B1198618) ring to generate a spiro[4.5]decanone. rsc.org

Cascade Reactions: Modern approaches often utilize cascade reactions where multiple bonds are formed in a single, orchestrated sequence. A novel cascade reaction involving the thermal elimination of a chlorosulfate (B8482658) moiety, followed by ring-expansion and cationic cyclization, has been shown to produce spirocarbocyclic compounds efficiently. uniovi.esacs.org

Introduction of the Pentenone Side Chainrsc.org

The "4-Penten-1-one" side chain is a critical functional group of the target molecule. wikipedia.orgyoutube.comwikipedia.org Its introduction can be envisioned either before or after the construction of the spirocyclic core. A key synthetic transformation is the reaction of a spirocyclic intermediate with a suitable five-carbon building block.

One documented approach involves a spiroannelation of an enamine derived from a cyclopentanoid aldehyde with a vinyl ketone derivative, such as 1-methoxy-3-buten-2-one. cdnsciencepub.com The resulting ketone can then be reacted with an organometallic reagent like methylmagnesium iodide. cdnsciencepub.com A subsequent acid-catalyzed dehydration can generate the final double bond, though this may not directly yield the pentenone structure and could require further modifications. cdnsciencepub.com Another strategy involves the reaction of an aldehyde with methyl vinyl ketone under basic conditions, which can provide a key spiro intermediate, albeit sometimes in low yield. rsc.org

Convergent and Linear Synthesis Pathways

Both convergent and linear strategies are employed in the synthesis of spiro[4.5]decanes. Convergent syntheses involve preparing the cyclopentane and cyclohexene fragments separately before joining them, while linear syntheses build the molecule step-by-step from a single starting material.

Cyclization Reactions in Spirocyclic Formationrsc.orgresearchgate.net

Cyclization is the cornerstone of spirocycle synthesis. Various methods are utilized to form either the five- or six-membered ring to complete the spiro[4.5]decane system.

Acid-Catalyzed Cyclization: The use of acid, such as formic acid, can activate an allylic alcohol to be attacked by an alkene, forming the spiro center via an allylic cation. rsc.org Similarly, treatment of cyclopropane intermediates with acid can induce a facile ring-opening to form the spirocycle. rsc.org

Radical Cyclization: This method provides an alternative pathway for ring closure, often under milder conditions than ionic reactions. rsc.org

Ring-Closing Metathesis (RCM): RCM has been used as a key step in the enantioselective synthesis of acorenone-related sesquiterpenes, demonstrating its power in forming the cyclic structures present in the spiro core. researchgate.net

Cascade Cyclizations: Complex cascade reactions can form the spirocyclic system in a highly efficient manner. A notable example is a cascade involving a ring-expansion and a subsequent cationic cyclization of chlorosulfate derivatives, which proceeds thermally without the need for additional reagents. uniovi.esacs.org

Table 1: Comparison of Cyclization Strategies for Spiro[4.5]decane Synthesis
StrategyKey Reagents/ConditionsMechanism HighlightsReference
Acid-Catalyzed Alkene AttackFormic AcidActivation of an allylic alcohol to form a cation, which is trapped intramolecularly by an alkene. rsc.org
Acid-Catalyzed Cyclopropane OpeningAcid (e.g., TsOH)Ring-opening of a strained cyclopropane ring to generate an enol which cyclizes. rsc.org
Ring-Closing Metathesis (RCM)Grubbs or other Ru-based catalystsIntramolecular olefin metathesis to form a cyclohexene ring. researchgate.net
Thermal Cascade ReactionChlorosulfate derivative, heatInvolves thermal elimination, ring-expansion, and cationic cyclization in one pot. uniovi.esacs.org

Aldol (B89426) Condensation Strategiesrsc.org

The aldol condensation is a powerful carbon-carbon bond-forming reaction that has been effectively utilized in the synthesis of spiro[4.5]decanes. libretexts.org It is particularly useful for forming the six-membered ring of the spirocycle.

In several total syntheses of acorenone and related compounds, a key step is the intramolecular aldol condensation of a 1,5-diketone precursor to form the cyclohexenone ring of the spiro[4.5]decane system. rsc.org This reaction is typically performed under basic conditions. rsc.org Furthermore, organocatalytic cascade reactions involving Michael additions followed by an aldol condensation have been developed to construct complex spiro-compounds with high stereocontrol. rsc.orgrsc.org For example, the reaction of an oxindole (B195798) with an unsaturated aldehyde can proceed via a Michael-Michael-aldol cascade to produce spirocyclic products in high yield and enantiomeric purity. rsc.org

Table 2: Aldol Condensation in Spirocycle Synthesis
TypeReactantsKey ConditionsOutcomeReference
Intramolecular Aldol1,5-diketoneBase (e.g., NaOH, KOH)Forms the 6-membered ring of the spiro[4.5]decane core. rsc.org
Intermolecular AldolAldehyde and Methyl Vinyl KetoneBaseCreates a key spiro intermediate for acorenone synthesis. rsc.org
Organocatalytic CascadeOxindole and CinnamaldehydeChiral amine catalyst (e.g., prolinol derivative), Benzoic AcidForms highly substituted spirooxindoles with excellent diastereo- and enantioselectivity. rsc.org

Rupe Rearrangement Protocolsrsc.orgscripps.eduwikipedia.org

The Meyer-Schuster and the related Rupe rearrangements are acid-catalyzed isomerizations of propargyl alcohols into α,β-unsaturated carbonyl compounds. wikipedia.orgslideshare.net The Meyer-Schuster rearrangement typically yields α,β-unsaturated ketones or aldehydes from secondary and tertiary propargyl alcohols. wikipedia.org The Rupe rearrangement is a competing reaction for tertiary propargyl alcohols that yields α,β-unsaturated methyl ketones. wikipedia.org

While direct application to the synthesis of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- is not extensively documented in readily available literature, this protocol offers a potential pathway for constructing the enone functionality either within the spirocyclic core or on the side chain. A synthetic design could involve the addition of an alkyne to a ketone on the spiro[4.5]decane framework to form a tertiary propargyl alcohol. Subsequent treatment with acid could then induce a Rupe-type rearrangement to generate the required enone system. The traditional use of strong acids can be harsh, but milder conditions using transition-metal or Lewis acid catalysts have been developed, potentially making this a more viable strategy. wikipedia.org

Claisen Rearrangement Applications

The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether, is a potent method for forming carbon-carbon bonds. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction proceeds through a concerted, pericyclic mechanism, often requiring heat to furnish a γ,δ-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com Its application in constructing complex molecular architectures, including those with sterically demanding all-carbon quaternary centers, is well-documented. nih.gov

In the context of spiroketone synthesis, the Claisen rearrangement can be a key step. For instance, the rearrangement of an appropriately substituted allyl vinyl ether precursor can establish the carbon framework necessary for subsequent cyclization into the spiroketal structure. The stereochemical outcome of the rearrangement can be influenced by the substrate's conformation, which is particularly relevant in the synthesis of cyclic and polycyclic systems. nih.gov

Variations of the Claisen rearrangement, such as the Johnson-Claisen and Bellus-Claisen rearrangements, expand the scope of this transformation by utilizing different starting materials like allylic alcohols with orthoesters or allylic ethers with ketenes, respectively. wikipedia.orglibretexts.org These variants offer alternative pathways to γ,δ-unsaturated esters, amides, or thioesters, which can then be further manipulated to form the target spiroketone. wikipedia.orglibretexts.org

Trans-acetalisation Reactions as Intermediary Steps

Trans-acetalisation reactions serve as crucial intermediary steps in the synthesis of certain spiroketals. While direct literature on the application of trans-acetalisation for 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- is not prevalent, the general principles of acetal (B89532) chemistry are fundamental to spiroketal formation. Spiroketals are, by definition, cyclic acetals. Their formation often involves the acid-catalyzed reaction of a dihydroxy ketone, where two alcohol groups react with a single ketone.

In a broader sense, the transposition of allylic alcohols, a related transformation, provides a powerful tool for preparing specific isomers from more accessible precursors in a single step. uic.edu This process, which can be catalyzed by metals like rhenium, is highly atom-economical. uic.edu Such strategic rearrangements of functional groups are essential in multistep syntheses to set up the necessary precursors for key bond-forming reactions, including the ultimate spiroketalization.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of spiroketal synthesis. A traditional and widely used method involves the acid-catalyzed cyclization of a dihydroxyketone precursor. This approach typically yields the thermodynamically most stable spiroketal isomer. researchgate.net However, for substrates that are sensitive to acid, alternative methods are necessary. researchgate.net

One such alternative is oxidative radical cyclization. This method is particularly useful for delicate substrates and can often lead to the formation of the kinetic spiroketal product. researchgate.net For example, diols can undergo a double intramolecular hydrogen abstraction when treated with reagents like lead tetraacetate, resulting in the formation of spiroketals. researchgate.net

Another powerful strategy is the intramolecular hydroalkoxylation of alkynediols, often catalyzed by transition metals. This reaction directly leads to the formation of the spiroketal ring system. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the cyclization.

Catalytic Methodologies in Chemical Compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of spiroketones, including 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-, benefits significantly from various catalytic methodologies.

Acid-Catalyzed Transformations

Acid catalysis is a fundamental tool in organic synthesis, frequently employed in the formation of spiroketals. researchgate.net The classic approach involves the treatment of a dihydroxyketone with an acid catalyst to promote intramolecular ketalization. This method is often effective but can be limited by the stability of the substrate to acidic conditions. researchgate.net

Acid catalysis is also integral to certain variations of the Claisen rearrangement, such as the Johnson-Claisen rearrangement, where a weak acid like propionic acid can be used to catalyze the reaction between an allylic alcohol and an orthoester. wikipedia.orglibretexts.org In the broader context of spirocycle synthesis, acid-catalyzed cyclizations are common, such as the treatment of a suitable precursor with p-toluenesulfonic acid to yield a spirocyclic lactone. nih.gov The mechanism of many acid-catalyzed rearrangements involves the protonation of a functional group, such as an alcohol, to form a good leaving group, which then facilitates carbocation formation and subsequent rearrangement or cyclization. youtube.com

Transition Metal-Mediated Syntheses (e.g., Gold(I), Palladium(II), Rhodium(I), Ruthenium)

Transition metal catalysis has emerged as a powerful and versatile strategy for the synthesis of spiroketals, offering access to a wider range of precursors and cyclization modes. nih.govresearchgate.net These catalysts are effective due to their ability to activate unsaturated bonds and facilitate various bond-forming reactions under mild conditions. nih.gov

Several transition metals have been successfully employed in spiroketal synthesis:

Gold(I) catalysts are particularly effective in activating alkynes towards nucleophilic attack, making them ideal for the intramolecular hydroalkoxylation of alkynediols to form spiroketals. nih.gov

Palladium(II) catalysts are widely used in a variety of transformations, including cascade reactions that can lead to the formation of spirocyclic systems. researchgate.netresearchgate.net For instance, palladium-catalyzed intramolecular oxidative cyclization has been used to synthesize polycyclic N-heterocycles. researchgate.net

Rhodium(I) catalysts can be used in various cyclization reactions.

Ruthenium catalysts are well-known for their application in ring-closing metathesis (RCM), a powerful tool for the formation of cyclic compounds. rsc.org A telescoped flow process combining RCM and hydrogenation using a Hoveyda-Grubbs 2nd generation catalyst has been developed for the synthesis of a chiral spiroketone. rsc.org

The table below summarizes some transition metals and their applications in the synthesis of spirocyclic compounds.

Transition MetalApplication in Spiro-Compound Synthesis
Gold(I)Intramolecular hydroalkoxylation of alkynediols nih.gov
Palladium(II)Cascade reactions, intramolecular oxidative cyclization researchgate.netresearchgate.net
Rhodium(I)Various cyclization reactions
RutheniumRing-closing metathesis (RCM) rsc.org
Silver1,3-dipolar cycloaddition for spirooxindole synthesis nih.gov
IronCatalysis in various organic transformations due to its non-toxicity and abundance nih.gov
ManganeseLewis acid catalysis in spirooxindole synthesis nih.gov
ZincLewis acid catalysis in various organic transformations nih.gov

Organocatalytic Applications in Spiroketone Formation

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis. oaepublish.com It offers a metal-free and environmentally friendly approach to constructing chiral molecules, including spiroketones. oaepublish.com

In the context of spiroketone synthesis, organocatalysts can be used to promote cascade reactions that lead to the formation of complex spirocyclic architectures with high enantioselectivity. For example, cinchona alkaloid-derived primary amine catalysts have been used in the asymmetric synthesis of spiro-dihydropyrano cyclohexanones. rsc.org These catalysts operate by activating the substrates through the formation of iminium or enamine intermediates.

Organocatalytic strategies have been successfully applied to the synthesis of various spirocyclic compounds, including spirolactones and spirooxindoles. oaepublish.comresearchgate.net For instance, the Michael addition of an aldehyde to an olefinic oxindole, followed by a tandem oxidation and cyclization, can generate spirocyclic oxindole-lactones. oaepublish.com While direct applications to the synthesis of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- are not explicitly detailed, the principles of organocatalytic spirocyclization provide a promising avenue for its asymmetric synthesis.

Stereoselective Synthesis and Chiral Induction Approaches

The creation of a chiral center at the spiro-carbon and the control of relative stereochemistry of substituents on the carbocyclic rings are paramount in the synthesis of enantiomerically pure 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-. Modern synthetic methods offer several powerful strategies to achieve this, primarily focusing on enantioselective and diastereoselective transformations.

The establishment of the quaternary stereocenter at the heart of the spiro[4.5]decane core is a critical step that dictates the absolute stereochemistry of the molecule. Organocatalysis and transition-metal catalysis are two leading strategies for achieving high enantioselectivity in spirocyclization reactions. nih.govrsc.org

Organocatalytic approaches, utilizing small chiral organic molecules as catalysts, have emerged as a powerful tool for the asymmetric synthesis of spiro compounds. rsc.orgacs.org For instance, cinchona alkaloid-derived primary amine catalysts have been successfully employed in the spirocyclization of cyclic 2,4-dienones with cyanoketones, affording spiro-dihydropyrano cyclohexanones in high enantioselectivities. rsc.org A similar strategy could be envisioned for the synthesis of the spiro[4.5]decane core of the target molecule, where a chiral amine catalyst could facilitate an enantioselective Michael addition-cyclization cascade.

Transition-metal catalysis, particularly with palladium, has also proven effective in the asymmetric synthesis of spiro[4.5]-1-one compounds. mdpi.com The use of chiral ligands, such as diphosphine or phosphoramidite (B1245037) ligands, can induce high levels of enantioselectivity in cyclization reactions. oaepublish.com For the synthesis of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-, a palladium-catalyzed asymmetric allylic alkylation (AAA) could be a key step in setting the spirocyclic stereocenter.

A hypothetical enantioselective synthesis could involve the reaction of a prochiral precursor under the influence of a chiral catalyst. The table below illustrates potential outcomes based on catalyst systems used in analogous spirocyclizations.

Catalyst SystemChiral Ligand/AuxiliaryEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference
OrganocatalysisCinchona Alkaloid DerivativeUp to 99%>95:5 rsc.orgrsc.org
Palladium CatalysisChiral Diphosphine LigandUp to 97%19:1 oaepublish.com
Chiral AuxiliaryEvans Oxazolidinone>95%>95:5 wikipedia.orgyoutube.com

This table presents data from analogous reactions and serves as a predictive model for the synthesis of the target compound.

Once the spirocenter is established, the subsequent formation of new stereocenters, such as those that would be present in substituted derivatives of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-, must be controlled to achieve the desired diastereomer. Diastereoselectivity can be influenced by the existing chirality of the spirocyclic scaffold, the choice of reagents, and the reaction conditions.

The use of chiral auxiliaries is a well-established method for achieving high diastereoselectivity. wikipedia.orgyoutube.com A chiral auxiliary, temporarily attached to the substrate, can direct the approach of a reagent from a specific face, leading to the preferential formation of one diastereomer. Evans oxazolidinones, for example, are highly effective in directing aldol reactions and alkylations with excellent diastereoselectivity. youtube.com In the context of our target molecule, a chiral auxiliary could be employed to control the stereochemistry of the addition of the 4-penten-1-one side chain.

Furthermore, substrate-controlled diastereoselective reactions are also a powerful strategy. The inherent three-dimensional structure of the spiro[4.5]decane ring system can create a steric bias that favors the formation of one diastereomer over another. For example, the Claisen rearrangement has been used to synthesize multi-functionalized spiro[4.5]decanes as a single diastereomer in excellent yield. researchgate.net Similarly, a diastereoselective reduction of a ketone under Birch conditions has been a key step in the total synthesis of the spiro[4.5]decane sesquiterpene (-)-gleenol. researchgate.net

Recent research has also highlighted the use of synergistic photocatalysis and organocatalysis to achieve high diastereoselectivity in the synthesis of spiro[4.5]decane derivatives. A [3+2] cycloaddition approach has been developed to synthesize 2-amino-spiro[4.5]decane-6-ones with a diastereomeric ratio of up to 99:1. mdpi.comresearchgate.net This methodology showcases the potential for achieving high levels of stereocontrol under mild, metal-free conditions.

The following table summarizes the diastereoselectivity achieved in relevant spiro[4.5]decane syntheses.

Reaction TypeKey Reagent/CatalystDiastereomeric Ratio (dr)Reference
[3+2] CycloadditionPhotocatalysis/Organocatalysisup to 99:1 mdpi.comresearchgate.net
Claisen RearrangementThermalSingle diastereomer researchgate.net
Ketone ReductionBirch ConditionsHigh diastereoselectivity researchgate.net

This table illustrates the high levels of diastereocontrol achievable in the synthesis of spiro[4.5]decane systems.

Optimization of Synthetic Pathways and Process Intensification

The development of an efficient and scalable synthesis is crucial for the practical application of any complex molecule. Optimization of synthetic pathways and process intensification are key to improving yields, reducing costs, and minimizing environmental impact. boehringer-ingelheim.com

A significant advancement in this area is the use of telescoped or flow processes. rsc.orgresearchgate.net A telescoped process combines multiple reaction steps into a single, continuous operation without the need for isolating intermediates. This approach offers substantial benefits, including reduced solvent usage, lower process mass intensity (PMI), and streamlined unit operations. rsc.org For the synthesis of a chiral spiroketone, a telescoped flow process combining a ring-closing metathesis and a hydrogenation step has been successfully implemented, leading to significant cost savings and increased throughput. rsc.org

The principles of green chemistry are also increasingly being applied to the synthesis of complex pharmaceutical intermediates. This includes the use of catalytic rather than stoichiometric reagents, minimizing the use of hazardous solvents, and improving atom economy. boehringer-ingelheim.comdigitellinc.com For instance, the development of a three-step asymmetric synthesis for a spiroketone improved the yield nearly five-fold, drastically reduced organic solvent and water usage, and eliminated the need for halogenated solvents. digitellinc.com The process mass intensity (PMI), a key metric of green chemistry, was significantly lowered, highlighting the sustainability of the new route. digitellinc.com

The optimization of a synthetic route for 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- would likely involve a combination of these strategies. Early-stage route scouting would identify the most convergent and efficient bond-forming strategies, while later-stage process development would focus on implementing flow chemistry and green chemistry principles to create a sustainable and economically viable manufacturing process.

The table below provides a comparative overview of batch versus optimized flow processes for the synthesis of a related spiroketone.

Process ParameterOriginal Batch ProcessOptimized Telescoped Flow ProcessImprovementReference
Yield10%47%~5-fold increase digitellinc.com
Organic Solvent UsageHighReduced by 99%Significant reduction digitellinc.com
Water UsageHighReduced by 76%Significant reduction digitellinc.com
Process Mass Intensity (PMI)High117Significant reduction digitellinc.com
Production Time52 weeks8 weeksDrastic reduction boehringer-ingelheim.com

This table demonstrates the substantial improvements in efficiency and sustainability that can be achieved through process optimization.

Mechanistic Investigations of Chemical Transformations Involving 4 Penten 1 One, 1 Spiro 4.5 Dec 7 En 7 Yl

Pericyclic Rearrangement Mechanisms

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. They are powerful tools in organic synthesis for constructing complex molecular architectures with high stereocontrol.

Detailed Claisen Rearrangement Pathways

The Claisen rearrangement is a synarchive.comsynarchive.com-sigmatropic rearrangement in which an allyl vinyl ether is thermally converted into a γ,δ-unsaturated carbonyl compound. nrochemistry.comlibretexts.org The reaction is a concerted, intramolecular process that proceeds through a highly ordered, chair-like six-membered transition state. nrochemistry.com This transformation is thermodynamically driven by the formation of a stable carbonyl group. nrochemistry.com

While the target molecule itself is not an allyl vinyl ether, the Claisen rearrangement represents a powerful strategy for the stereocontrolled synthesis of spiro[4.5]decane frameworks, which form the core of the compound . Research has demonstrated that bicyclic 2-(alkenyl)dihydropyrans can be effectively transformed into spiro[4.5]decanes with excellent stereoselectivity. thieme-connect.de This approach has been applied to the total synthesis of various spirocyclic sesquiterpenes. thieme-connect.de The reaction involves heating the dihydropyran substrate, which undergoes the synarchive.comsynarchive.com-sigmatropic shift to forge the key carbon-carbon bond at the spiro center.

The stereochemical outcome of the rearrangement can be influenced by the geometry of the starting materials and the reaction conditions. For instance, creating sterically congested α-allyl quaternary centers can be achieved with high diastereoselectivity. nih.gov

Precursor TypeReaction ConditionsProduct TypeDiastereomeric Ratio (dr)Reference
2-AllyloxyenoneBenzyl-MgBr, THF, -78 °C to refluxα-Allyl-α-benzyl-cyclopentanoneSingle diastereomer nih.gov
2-AllyloxyenoneAllyl-MgBr, THF, -78 °C to refluxα,α-Diallyl-cyclopentanone3:1 nih.gov
2-(Alkenyl)dihydropyranToluene, 180 °CSpiro[4.5]decanone>99:1 thieme-connect.de

Rupe Rearrangement Mechanistic Insights

The Rupe rearrangement is the acid-catalyzed transformation of tertiary α-alkynyl alcohols (propargyl alcohols) into α,β-unsaturated ketones. synarchive.comwikipedia.org This reaction often competes with the Meyer-Schuster rearrangement, which typically occurs with secondary propargyl alcohols. wikipedia.org

The mechanism of the Rupe rearrangement proceeds through several key steps:

Protonation of the hydroxyl group by an acid catalyst, followed by elimination of water to form a propargyl cation.

This cation rearranges to a more stable vinyl cation (an allene-type intermediate).

Nucleophilic attack by water on the central carbon of the allene (B1206475) system.

Tautomerization of the resulting enol to yield the final α,β-unsaturated ketone. wikipedia.org

A key intermediate in this pathway is an enyne. wikipedia.org The target compound, 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-, is not an α,β-unsaturated ketone and thus would not be a direct product of a standard Rupe rearrangement. However, a hypothetical spirocyclic tertiary propargyl alcohol precursor could undergo this transformation to yield a spirocyclic enone. The choice of catalyst can be critical; while strong Brønsted acids were traditionally used, modern methods may employ Lewis acids or transition metals like ruthenium or silver to promote the reaction under milder conditions. wikipedia.orgnih.gov

Substrate TypeCatalystConditionsProduct TypeReference
Tertiary Propargyl AlcoholStrong Acid (e.g., H₂SO₄)High Temperatureα,β-Unsaturated Ketone wikipedia.orgnih.gov
Tertiary Propargyl AlcoholInCl₃Microwave irradiationα,β-Unsaturated Ketone wikipedia.org
Propargyl AcetateGold(I) complexMild Temperatureα-Iodoenone (with I⁺ source) nih.gov

Relevance of Oxy-Cope Rearrangements in Structurally Related Systems

The Oxy-Cope rearrangement is a variant of the Cope rearrangement, involving the synarchive.comsynarchive.com-sigmatropic rearrangement of a 1,5-dien-3-ol. wikipedia.org The initial product is an enol, which tautomerizes to a stable, unsaturated carbonyl compound, providing a strong thermodynamic driving force that often renders the reaction irreversible. wikipedia.orgtcichemicals.com A significant rate acceleration (10¹⁰ to 10¹⁷ times faster) is observed in the anionic Oxy-Cope rearrangement, where the hydroxyl group is first deprotonated with a base like potassium hydride (KH). tcichemicals.comyoutube.com

This rearrangement is a highly effective tool for the synthesis of complex cyclic and bicyclic systems, including those containing the spiro[4.5]decane skeleton. The reaction provides excellent stereochemical control and is particularly useful for constructing challenging eight-membered rings. wikipedia.org Studies have described the use of the Oxy-Cope rearrangement on acetylenic and allenic spiro systems to generate functionalized bicyclic and tricyclic compounds. capes.gov.bridexlab.com For instance, the rearrangement of an ethynyl (B1212043) derivative of a spiro[5.5] ketone has been reported. idexlab.com A suitably designed spiro[4.5]decane-based 1,5-dien-3-ol could, therefore, be a viable precursor that rearranges to form a different, functionalized ketone while retaining the core spirocyclic structure.

Substrate SystemConditionsKey TransformationReference
Bicyclic Diene AlcoholGas Phase, HeatFormation of cis-Δ5,6-octalone wikipedia.org
Acetylenic Spiro CarbinolBase-catalyzed (anionic)Formation of a tricyclic diketone capes.gov.br
Ethynyl derivative of spiro[5.5] ketoneThermal or AnionicSynthesis of functionalized bicyclic compounds idexlab.com
Generic 1,5-dien-3-olKH, 18-crown-6 (B118740) ether, Room Tempγ,δ-Unsaturated Ketone youtube.com

Ring Transformations and Skeletal Rearrangements

Skeletal rearrangements that alter the size or connectivity of rings are fundamental in organic synthesis for accessing novel scaffolds from more readily available starting materials.

Ring Expansion Reactions (e.g., Cyclobutanol (B46151) to Cyclopentanone)

The ring expansion of a cyclobutanol to a cyclopentanone (B42830) is a classic example of a semipinacol rearrangement. This transformation is particularly relevant to the synthesis of the spiro[4.5]decane framework, where the five-membered ring could be constructed from a four-membered ring precursor. In one documented pathway, the 'pinacol' dimer of cyclobutanone (B123998) undergoes an acid-catalyzed rearrangement where one of the four-membered rings expands to a five-membered ring, resulting in a spiro-fused cyclopentanone. chegg.com

The mechanism involves:

Protonation of the hydroxyl group on the cyclobutanol ring.

Departure of water to form a carbocation adjacent to the spiro center.

Migration of a C-C bond from the four-membered ring to the carbocation center, which expands the ring by one carbon.

Deprotonation of the resulting oxonium ion to yield the stable cyclopentanone.

This type of ring expansion has been shown to be effective in various spirocyclic systems. For example, 1-oxaspiro[2.3]hexanes, which can be considered precursors to hydroxymethylcyclobutanes, undergo facile Lewis acid-mediated ring expansion to yield cyclopentanones, driven by the release of ring strain. nih.gov

Starting MaterialReagent/ConditionsProductKey FeatureReference
'Pinacol' dimer of cyclobutanoneAcidSpiro-fused cyclopentanoneRing expansion of one cyclobutane (B1203170) ring chegg.com
1-Oxaspiro[2.3]hexaneLewis Acid (e.g., ZnBr₂)Substituted CyclopentanoneStrain-release driven rearrangement nih.gov
Hydroxymethylcyclobutane derivativeSiO₂ or ZnBr₂Cyclopentanone or CyclopentenoneControlled ring expansion nih.gov

Spiropentylcarbinyl Radical Ring Scission and Isomerization

Radical reactions provide unique pathways for skeletal rearrangements, often driven by the cleavage of strained rings. The spiropentylcarbinyl radical is a specific system involving a radical center on a carbon attached to a spiropentane (B86408) (spiro[2.2]pentane) core. The high ring strain of the two fused cyclopropane (B1198618) rings makes this system susceptible to ring-opening reactions (scission).

Upon formation, the spiropentylcarbinyl radical can undergo rapid β-scission of one of the adjacent cyclopropane C-C bonds. This process opens one of the three-membered rings to generate a more stable, rearranged radical isomer, typically a cyclobutyl- or cyclopentenyl-methyl radical, depending on the specific bond that cleaves. The driving force for this isomerization is the significant release of strain energy associated with the spiropentane moiety. The regioselectivity of the ring scission can be influenced by substituents on the spiropentane core. Studies on related systems, such as the β-scission of alkoxyl radicals bearing α-cyclopropyl groups, suggest that the C-C bonding orbitals of the strained ring can assist in the transition state of the cleavage process. researchgate.net

This type of rearrangement represents a fundamental transformation for highly strained spirocyclic systems, leading to significant skeletal reorganization.

Electrophilic and Nucleophilic Additions to Unsaturated Centers

The reactivity of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- is largely dictated by its two unsaturated centers: the enone system within the cyclohexene (B86901) ring and the terminal alkene of the pentenoyl side chain. Both sites are susceptible to addition reactions, but their electronic nature governs their interaction with electrophiles and nucleophiles.

The α,β-unsaturated ketone moiety is a classic Michael acceptor. Nucleophilic attack can occur at two distinct positions: direct (1,2-addition) to the carbonyl carbon or conjugate (1,4-addition) to the β-carbon. libretexts.orglibretexts.org The regioselectivity of this addition is highly dependent on the nature of the nucleophile. libretexts.org Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition due to the irreversible and rapid nature of the attack on the electrophilic carbonyl carbon. libretexts.org In contrast, softer nucleophiles, like Gilman (organocuprate) reagents, amines, and thiols, preferentially undergo 1,4-conjugate addition. pressbooks.pubfiveable.me This preference is attributed to the formation of a more stable, resonance-delocalized enolate intermediate. libretexts.org

The general mechanism for 1,4-conjugate addition involves the initial attack of the nucleophile on the β-carbon, leading to the formation of an enolate. Subsequent protonation of this intermediate, typically at the α-carbon, yields the final saturated ketone product via tautomerization of the enol form. libretexts.org

The terminal double bond of the 4-pentenoyl side chain behaves as a typical isolated alkene. It readily undergoes electrophilic addition reactions. For instance, the addition of a hydrogen halide (HX) would proceed via a carbocation intermediate, with the initial protonation occurring at the terminal carbon to form a more stable secondary carbocation. Subsequent attack by the halide anion would then yield the corresponding haloalkane.

Table 1: Regioselectivity of Nucleophilic Addition to the Enone System
Nucleophile TypePredominant Addition PathwayInitial Site of AttackKey Intermediate
Hard Nucleophiles (e.g., Grignard Reagents)1,2-AdditionCarbonyl CarbonAlkoxide
Soft Nucleophiles (e.g., Organocuprates)1,4-Conjugate Additionβ-CarbonEnolate

Oxidation and Reduction Mechanisms

The oxidation and reduction of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- can selectively target the different functional groups present in the molecule. youtube.com The course of these reactions is highly dependent on the reagents and conditions employed. 182.160.97

Reduction:

The carbonyl group and the two carbon-carbon double bonds are all susceptible to reduction. Catalytic hydrogenation using reagents like H₂ with a palladium catalyst (Pd/C) would likely lead to the non-selective reduction of all three unsaturated functionalities to yield the corresponding spirocyclic alkane-alcohol.

More selective reductions can be achieved using specific reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that would selectively reduce the ketone to a secondary alcohol without affecting the carbon-carbon double bonds. libretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.

Conversely, the α,β-unsaturated system can be selectively reduced. For example, a diastereoselective reduction of a similar spiro[4.5]decane ketone has been achieved under Birch conditions (sodium in liquid ammonia (B1221849) with an alcohol proton source). nih.gov

Oxidation:

Oxidation reactions can also be directed to specific sites. The terminal alkene is more susceptible to oxidation than the electron-deficient double bond of the enone system. Epoxidation with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would likely occur preferentially at the 4-pentenyl side chain.

The enone itself can undergo oxidation under specific conditions. For example, palladium-catalyzed oxidative dehydrogenation in the presence of molecular oxygen can convert saturated ketones into 1,4-enediones. organic-chemistry.org While the starting material is already an enone, related processes could potentially lead to further oxidation of the ring system. The oxidation of organic compounds generally involves an increase in the number of carbon-heteroatom bonds or a decrease in the number of carbon-hydrogen bonds. libretexts.org

Table 2: Selective Redox Transformations
ReagentTarget Functional GroupProduct TypeReaction Type
Sodium Borohydride (NaBH₄)KetoneSecondary AlcoholReduction
m-CPBATerminal AlkeneEpoxideOxidation
H₂/Pd-CKetone and Both AlkenesSaturated AlcoholReduction

Acid-Base Catalyzed Processes

Acid and base catalysis can initiate a variety of transformations in 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-, including rearrangements and cyclizations.

Under acidic conditions, the protonation of the carbonyl oxygen can activate the enone system for various reactions. For instance, a spiro[4.5]dec-6-en-2-one has been shown to undergo an acid-catalyzed rearrangement to form an octalone system. rsc.org A similar rearrangement could be envisioned for the title compound, potentially involving a carbocation intermediate and subsequent skeletal reorganization. The synthesis of spiro[4.5]decane systems has been achieved through acid-catalyzed processes. mdpi.com

Base-catalyzed reactions often involve the formation of an enolate. The deprotonation of the α-carbon of the ketone can lead to an enolate that can participate in various reactions. For example, intramolecular aldol-type reactions could potentially occur, leading to the formation of new ring systems, although this would be dependent on the conformational flexibility of the spirocyclic framework.

Studies of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in reactions involving spirocyclic compounds is crucial for predicting stereochemical outcomes and reaction pathways. fossee.in Computational studies have become an invaluable tool for elucidating these transient species. nih.govresearchgate.net

For the nucleophilic addition to the enone system, the geometry of the enolate intermediate will determine the stereochemistry of the final product upon protonation. The rigid spirocyclic framework will impose significant conformational constraints, influencing the facial selectivity of the attack.

In pericyclic reactions, such as a potential intramolecular Diels-Alder reaction between the enone and the pentenyl side chain, the transition state geometry is critical. The stereochemical outcome would be dictated by the endo/exo selectivity of the transition state, which is influenced by secondary orbital interactions and steric effects imposed by the spirocyclic ring.

Computational studies on aza-spiro ring formations have highlighted the importance of analyzing a large number of conformational isomers of the transition states to accurately predict stereoselectivity. nih.gov The puckering of the rings and the presence of non-covalent interactions, such as hydrogen bonds and CH-π interactions, can play a decisive role in stabilizing certain transition state conformations. nih.gov The study of reaction dynamics, in addition to transition state theory, can also be critical in cases where product selectivity is not solely determined by the lowest energy transition state. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 Penten 1 One, 1 Spiro 4.5 Dec 7 En 7 Yl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A complete NMR analysis would provide information on the carbon framework and the connectivity and spatial arrangement of hydrogen atoms.

A complete assignment of the ¹H and ¹³C NMR spectra is fundamental to confirming the molecular structure. pellwall.com

¹H NMR: The proton spectrum would be expected to show distinct signals for the protons of the pentenone chain and the spiro[4.5]dec-7-en-7-yl moiety. Key expected signals would include those for the terminal vinyl protons (CH=CH₂) and the allylic protons of the pentenone chain, as well as the vinylic proton in the cyclohexene (B86901) ring of the spiro group. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and dihedral angles between adjacent protons.

¹³C NMR: The carbon spectrum would reveal the total number of unique carbon atoms in the molecule. For 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-, which has a molecular formula of C₁₅H₂₂O, 15 distinct carbon signals would be expected, unless there is accidental spectral overlap. scentree.cogivaudan.com Key signals would include the carbonyl carbon (C=O) of the ketone, the four olefinic carbons (C=C), and the spiro carbon atom.

Despite extensive searches of scientific databases, specific ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants for 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-, have not been found in publicly accessible research.

Hypothetical ¹H and ¹³C NMR Data Table

Without experimental data, a hypothetical table can be constructed to illustrate the expected regions for the chemical shifts.

Assignment Hypothetical ¹H NMR (ppm) Hypothetical ¹³C NMR (ppm)
Carbonyl (C=O)-208-215
Vinylic CH (spiro ring)5.3-5.7120-140
Vinylic CH (pentenyl)5.7-5.9135-140
Vinylic CH₂ (pentenyl)4.9-5.1114-118
Spiro C-45-55
Aliphatic CH₂ & CH1.2-2.820-45

This table is for illustrative purposes only and is not based on experimental data.

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure. pellwall.com

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, typically through two or three bonds. It would be crucial for tracing the proton networks within the cyclopentane (B165970) and cyclohexene rings and along the pentenone chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It provides a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for connecting different structural fragments, for instance, linking the pentenone chain to the spirocyclic system via the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the spiro rings.

No specific 2D NMR data (COSY, HSQC, HMBC, NOESY) for 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- has been published in the scientific literature.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-, the expected exact mass is 218.1671 g/mol for the molecular formula C₁₅H₂₂O. scentree.cogivaudan.com High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would be expected to show characteristic losses, such as the loss of the pentenone side chain or fragments resulting from retro-Diels-Alder reactions in the cyclohexene ring. While the NIST Chemistry WebBook contains mass spectra for other spiro[4.5]decene derivatives, a specific mass spectrum and detailed fragmentation analysis for 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- are not publicly available. nih.gov

Predicted Mass Spectrometry Fragmentation

m/z Possible Fragment
218[M]⁺ (Molecular Ion)
203[M - CH₃]⁺
175[M - C₃H₅]⁺ (Loss of allyl group)
150Retro-Diels-Alder fragmentation
83[C₅H₇O]⁺ (Pentenone fragment)

This table represents potential fragmentation pathways and is not based on recorded experimental data.

X-ray Crystallography for Absolute Configuration Determination in Related Spiro Compounds

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. While this technique has been applied to various spiro[4.5]decane derivatives to elucidate their solid-state structures, no crystallographic data for 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- has been reported. researchgate.net The compound is described as a liquid at room temperature, which would necessitate derivatization or crystallization at low temperatures to be suitable for this analysis. scentree.co

Chromatographic Techniques for Purification and Isomer Separation (e.g., Gas-Liquid Chromatography (GLC), Flash Column Chromatography)

Chromatographic methods are essential for the purification of the target compound and the separation of any potential isomers.

Flash Column Chromatography: This technique would likely be used during the synthesis of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- for its purification from reaction byproducts.

Gas-Liquid Chromatography (GLC): GLC is a standard analytical technique in the fragrance industry for assessing the purity of volatile compounds. It could also be used to separate diastereomers if the synthesis results in a mixture. While GLC data exists for other spiro compounds, specific chromatograms or retention indices for the title compound are not available in research publications. nist.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- would be expected to show characteristic absorption bands for the C=O stretch of the ketone (around 1715 cm⁻¹), the C=C stretches of the two different double bonds (around 1640 cm⁻¹), and the vinylic C-H stretches (above 3000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds, which often give strong Raman signals.

A search for publicly available, detailed IR or Raman spectra for this specific compound did not yield any results.

Computational Chemistry and Theoretical Studies of 4 Penten 1 One, 1 Spiro 4.5 Dec 7 En 7 Yl

Molecular Modeling of Substrate-Catalyst Interactions

Chemical Reactivity and Derivatization Pathways of 4 Penten 1 One, 1 Spiro 4.5 Dec 7 En 7 Yl

Functional Group Transformations on the Pentenone Moiety

The pentenone side chain contains an α,β-unsaturated ketone system, which is a versatile functional group in organic synthesis. Both the carbonyl group and the terminal alkene are sites for a variety of chemical modifications.

Carbonyl Reactivity (e.g., enolization, alpha-substitution)

The carbonyl group in 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- is flanked by α-hydrogens, which are protons attached to the carbon atom adjacent to the carbonyl group. These α-hydrogens are acidic due to the electron-withdrawing nature of the carbonyl oxygen and the resonance stabilization of the resulting conjugate base, known as an enolate. libretexts.orgmsu.edu This enolate formation is a key step in many reactions that occur at the α-carbon. fiveable.me

Under basic or acidic conditions, the ketone can exist in equilibrium with its enol tautomer. msu.edu The enolate intermediate is a powerful nucleophile and can react with various electrophiles, leading to α-substitution products. fiveable.me For instance, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by the addition of an alkyl halide can introduce an alkyl group at the α-position. libretexts.orgsemanticscholar.org Similarly, halogenation at the α-carbon can be achieved under either acidic or basic conditions using reagents like Br₂. pressbooks.pubyoutube.com

Reaction TypeReagentsProduct Description
α-Alkylation 1. LDA, THF, -78 °C2. R-X (e.g., CH₃I)Introduction of an alkyl group (R) at the carbon adjacent to the carbonyl.
α-Halogenation Br₂, CH₃COOHSubstitution of an α-hydrogen with a bromine atom.
Aldol (B89426) Addition RCHO, NaOH/H₂OFormation of a β-hydroxy ketone by reaction with another aldehyde or ketone.
Reduction to Alcohol NaBH₄, MeOHConversion of the ketone to the corresponding secondary alcohol, 4-penten-1-ol.

This table presents potential transformations at the carbonyl group and its α-position based on established reactivity principles of ketones and enolates.

Alkene Reactivity (e.g., hydrogenation, epoxidation, halofunctionalization)

The compound possesses two distinct double bonds: a terminal alkene on the pentenone side chain and a trisubstituted alkene within the spiro[4.5]decane ring system. This structural difference allows for selective transformations.

Hydrogenation: The selective hydrogenation of one double bond in the presence of another is a common challenge in organic synthesis. researchgate.net Typically, less sterically hindered double bonds are hydrogenated more readily. Therefore, the terminal double bond of the pentenone moiety can be selectively reduced using catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) under mild conditions, leaving the trisubstituted double bond in the spiro-ring intact. google.com More forceful hydrogenation conditions, such as using palladium on carbon (Pd/C) with higher hydrogen pressure, would likely reduce both alkenes and potentially the carbonyl group as well. nih.gov

Epoxidation: The reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields an epoxide. The rate of epoxidation is generally faster for more electron-rich, more substituted alkenes. researchgate.netorganic-chemistry.org Consequently, the trisubstituted double bond within the spiro-decene ring is expected to be more reactive towards epoxidation than the terminal double bond of the pentenone chain. This selectivity allows for the targeted synthesis of an epoxide on the spirocyclic core. rsc.orgrsc.org

Halofunctionalization: Halofunctionalization reactions introduce both a halogen and a heteroatom-based functional group across a double bond. For the α,β-unsaturated ketone system, reactions with halogenating agents in the presence of a nucleophile can proceed via a 1,4-conjugate addition mechanism. acs.orgrsc.org The isolated double bond in the spiro-ring would undergo standard electrophilic addition with reagents like bromine (Br₂) to form a vicinal dibromide.

Reaction TypeReagentsSelective TargetProduct Description
Selective Hydrogenation H₂, RhCl(PPh₃)₃Terminal AlkeneSaturation of the pentenone side-chain double bond.
Selective Epoxidation m-CPBASpiro-ring AlkeneFormation of an epoxide on the spiro[4.5]decane ring system.
Halogenation Br₂ in CCl₄Spiro-ring AlkeneAddition of two bromine atoms across the trisubstituted double bond.
Hydroboration-Oxidation 1. BH₃·THF2. H₂O₂, NaOHTerminal AlkeneAnti-Markovnikov addition of H and OH to form a primary alcohol.

This table outlines the selective reactivity of the two different alkene moieties present in 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-.

Transformations Involving the Spirocyclic System

The spiro[4.5]decane core provides a rigid and sterically defined scaffold that can undergo significant structural changes.

Skeletal Modifications and Ring Manipulations

The spiro[4.5]decane skeleton can be induced to undergo rearrangements, leading to novel carbocyclic frameworks. Lewis acid-mediated reactions are known to promote skeletal reorganization in spiro[4.5]deca-tetraenes to form indene derivatives. rsc.org Similar acid-catalyzed rearrangements could potentially be applied to derivatives of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-. For instance, conversion of the ketone to a diol followed by acid treatment could initiate a pinacol-type rearrangement, leading to ring expansion or contraction. wikipedia.org Such transformations are valuable for accessing structurally complex and diverse molecules from a common precursor. nih.govrsc.org Ring expansion of cyclic ketones is another established method for modifying cyclic systems, often involving intermediates like tosyl hydrazones that can rearrange to form larger rings. thieme-connect.com

Selective Functionalization at the Spiro Carbon and Adjacent Positions

The spiro carbon itself is a quaternary center and is unreactive towards most reagents. However, functionalization can be achieved at positions adjacent to the spiro center. For example, allylic oxidation could introduce a hydroxyl or carbonyl group at the carbon atom next to the double bond within the cyclohexene (B86901) ring. Furthermore, ring-opening and re-closure strategies can be employed. For instance, oxidative cleavage of the double bond in the spiro-ring would yield a diketone, which could then be subjected to intramolecular cyclization reactions to form new bicyclic or spirocyclic systems with functionality adjacent to the original spiro center. The synthesis of complex spirocycles often relies on such strategic manipulations of precursors. nih.govacs.org

Design of Analogs and Derivatives for Elucidating Structure-Reactivity Relationships

The synthesis of analogs and derivatives of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- is crucial for understanding how specific structural features influence its properties, such as its characteristic odor profile or any potential biological activity. researchgate.net Structure-activity relationship (SAR) studies involve systematically modifying the molecular structure and observing the resulting changes in a specific property. nih.govperfumerflavorist.com

For fragrance applications, modifications might include altering the length of the pentenone chain, changing the position or degree of substitution of the double bonds, or introducing substituents onto the spirocyclic rings. researchgate.net In medicinal chemistry, spirocyclic scaffolds are considered "privileged structures" because their rigid, three-dimensional nature can lead to high-affinity interactions with biological targets. nih.govmdpi.com Analogs could be designed to explore potential biological activities by, for example, replacing the pentenone moiety with other functional groups or by synthesizing heterocyclic spiro-analogs. nih.govunimore.itresearchgate.net These studies are essential for the rational design of new molecules with tailored properties.

Analog Design StrategyExample ModificationPotential Impact on Properties
Modify Pentenone Chain Hydrogenate terminal alkeneAlter odor profile; increase stability.
Modify Spirocyclic Core Epoxidize spiro-ring alkeneIntroduce polarity; create chiral centers; alter odor and biological activity.
Introduce Heteroatoms Replace a CH₂ in the cyclopentane (B165970) ring with an oxygen atom (oxaspirocycle)Significantly change polarity, solubility, and potential for hydrogen bonding.
Skeletal Rearrangement Acid-catalyzed rearrangementCreate entirely new carbon skeletons, leading to novel properties.

This table illustrates strategies for designing analogs of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- to investigate structure-reactivity relationships.

Applications in Advanced Organic Synthesis

Utility as a Chiral Building Block in Complex Molecule Synthesis

The enantioselective synthesis of complex molecules is a cornerstone of modern drug discovery and materials science. Chiral building blocks, which possess a defined three-dimensional arrangement of atoms, are instrumental in controlling the stereochemical outcome of a reaction sequence. The spiro[4.5]decane framework itself is a common motif in a variety of natural products, many of which exhibit significant biological activity. The synthesis of these natural products often relies on the use of chiral precursors to establish the correct stereochemistry.

While numerous strategies exist for the asymmetric synthesis of spiro[4.5]decanes, there is no specific information available in the scientific literature that details the use of "4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-" as a chiral building block. Searches for enantioselective syntheses employing this specific ketone or its chiral derivatives have not yielded any published research. The compound is listed in some chemical supplier databases alongside other chiral building blocks, but without any referenced applications in asymmetric synthesis. bldpharm.com

Integration into Total Synthesis Efforts of Natural Products and Bioactive Compounds

The total synthesis of natural products serves as a powerful driver for the development of new synthetic methods and strategies. The spiro[4.5]decane core is found in a range of sesquiterpenes, including the acoranes and vetispiranes, which have been the targets of numerous total synthesis campaigns. These efforts have led to the development of innovative methods for constructing the spirocyclic system, such as Claisen rearrangements, olefin metathesis, and photoannelation reactions.

Despite the prevalence of the spiro[4.5]decane scaffold in natural products, there are no documented instances of "4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-" being utilized as a starting material or intermediate in any reported total synthesis. The compound, also known by its trade name Spirogalbanone, is primarily recognized for its application as a fragrance ingredient due to its powerful green and fruity odor. google.compellwall.com Its role appears to be confined to the fragrance industry, with no evidence of its integration into the synthesis of more complex bioactive molecules.

Contribution to the Development of Novel Synthetic Methodologies

The quest for novel synthetic methodologies that offer improved efficiency, selectivity, and sustainability is a central theme in organic chemistry. Spirocyclic compounds, with their challenging steric and electronic properties, often serve as excellent test substrates for the development of new reactions. Methodologies for the construction of spiro[4.5]decanes have been developed using techniques such as synergistic photocatalysis and organocatalysis, as well as gold-catalyzed cyclizations.

However, the specific compound "4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-" has not been identified as a key component in the development of any new synthetic methodologies. While general methods for the synthesis of functionalized spiro[4.5]decanes are reported, this particular ketone is not featured as a substrate or product in these studies. Its contribution to the advancement of synthetic chemistry appears to be negligible based on the available literature.

Precursor for Advanced Chemical Scaffolds

The transformation of readily available starting materials into more complex and valuable chemical scaffolds is a fundamental aspect of synthetic chemistry. The structural features of "4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-", including its ketone and two alkene groups, suggest its potential as a precursor for a variety of more elaborate molecular architectures.

Nevertheless, there is no scientific literature to support the use of this compound as a precursor for advanced chemical scaffolds. Its known application is as a fragrance material, and there are no reports of its conversion into other types of molecular frameworks for applications in medicinal chemistry or materials science.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Challenges

The primary academic and commercial contribution surrounding 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- (CAS No. 224031-70-3) has been its development and characterization as a fragrance ingredient. nih.govchemicalbook.comchemspider.comlookchem.comechemi.com It is noted for its powerful green, fruity, and galbanum-like scent profile. chemicalbook.com The established synthesis involves a multi-step process beginning with spiro[4.5]decan-7-one, which undergoes a reaction with acetylene, subsequent allylation, and a final rearrangement catalyzed by formic acid to yield the target molecule. chemicalbook.com

Despite the successful synthesis for fragrance applications, significant academic challenges persist, primarily reflecting broader issues in spirocyclic chemistry. A major hurdle is achieving high stereoselectivity. The generation of the spirocyclic core and the attachment of the side chain can lead to multiple diastereomers, and controlling the precise three-dimensional arrangement remains a complex task. researchgate.net Another challenge is regioselectivity in reactions involving the cyclohexene (B86901) ring of the spiro[4.5]decane system. researchgate.net While methods for constructing the spiro[4.5]decane skeleton exist, including Claisen rearrangements and ring-closing metathesis, achieving specific substitution patterns efficiently is an ongoing area of research. researchgate.netnih.gov The synthesis of functionalized spirocycles often requires multi-step sequences, and developing more convergent and atom-economical routes is a persistent goal. nih.gov

Exploration of Emerging Synthetic Strategies and Catalytic Systems

The field of spirocyclic synthesis is rapidly evolving, with numerous innovative strategies applicable to the synthesis of analogs of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-. These emerging methods offer potential pathways to greater efficiency, stereocontrol, and molecular diversity.

Key Emerging Synthetic Strategies:

Multicomponent Reactions (MCRs): These reactions are highly efficient for building molecular complexity in a single step. researchgate.net MCRs, such as the Knoevenagel/Michael/cyclization domino reaction, can be used to construct highly substituted spirocyclic systems from simple starting materials. nih.gov

Cascade Reactions: Organocatalytic cascade reactions, for instance, a Michael-Michael-aldol sequence, have proven effective in synthesizing spiro compounds with excellent diastereo- and enantioselectivity. rsc.org

Photocatalysis: The use of visible light in conjunction with organic or metal-based photosensitizers enables novel cycloadditions. For example, a [3+2] cycloaddition of cyclopropylamines with olefins has been developed to synthesize 2-amino-spiro[4.5]decane-6-ones under mild, metal-free conditions. mdpi.com

Matteson-Type Annulation: An iterative boron-homologation approach allows for the programmable construction of spirocycles from simple cyclic ketones, offering a high degree of control over ring size and stereochemistry. nih.govnih.gov

A diverse array of catalytic systems is central to these modern synthetic methods. Both transition metals and organocatalysts have demonstrated significant utility in spirocycle synthesis.

Interactive Table: Comparison of Catalytic Systems for Spirocycle Synthesis

Catalyst Type Examples Target Spiro-System Advantages Research Findings
Transition Metals Pd, Zn, TiCl₄, Fe, Au, Ag, Ni, Mn Spirooxindoles, Spiro[4.5]decanes, Spiro-heterocycles High efficiency, unique reactivity pathways. nih.gov Palladium catalysis has been used for the asymmetric synthesis of spiro[4.5]-1-one compounds. mdpi.com Dinuclear zinc catalysts afford dihydrofuran spirooxindoles with excellent yields and stereoselectivities. nih.gov TiCl₄ catalyzes Diels-Alder reactions to form spiro-heterocycles with high regio- and stereoselectivity. pnrjournal.com
Organocatalysts Proline derivatives, Thioureas, Chiral Phosphoric Acids, Ionic Liquids Spiro[4.5]decanes, Spirooxindoles, Spiro-pyrazoles Metal-free, environmentally benign, high enantioselectivity. researchgate.netrsc.org BINOL-derived phosphoric acid catalyzes the [3+2] cycloaddition to form 2-amino-spiro[4.5]decane-6-ones with up to 99:1 diastereoselectivity. mdpi.com Ionic liquids can serve as catalysts in microwave-assisted multicomponent reactions to produce spiro compounds. nih.gov

| Photocatalysts | Organic Dyes, Iridium/Ruthenium complexes (often used with an organocatalyst) | 2-Amino-spiro[4.5]decane-6-ones | Mild reaction conditions, green chemistry principles, unique bond formations. mdpi.com | Synergistic photocatalysis and organocatalysis can achieve 100% atom conversion in the synthesis of spiro[4.5]decane derivatives without external metal catalysts. mdpi.com |

Advanced Computational Approaches for Mechanistic Elucidation and Property Prediction

Computational chemistry is becoming an indispensable tool for advancing the synthesis and understanding of complex molecules like spirocycles. Density Functional Theory (DFT) is frequently employed to rationalize experimental outcomes and to predict the feasibility of proposed reaction pathways. acs.org

For instance, computational studies can model the transition states of catalytic cycles, helping to explain the origins of stereoselectivity in reactions that form spirocyclic centers. researchgate.net By calculating the energy barriers for different mechanistic pathways, researchers can predict which reaction conditions will favor the desired product. This was demonstrated in a study of a thermally controlled chemodivergent reaction, where DFT calculations clarified the trifurcation of the reaction mechanism. acs.org Furthermore, computational methods can predict key molecular properties. For the target compound, this could include predicting its odor profile based on its structure, or modeling its interaction with biological targets if it were to be developed as a bioactive molecule. This predictive power can significantly reduce the experimental effort required for designing new derivatives with specific properties.

Potential for Derivatization Towards Novel Chemical Entities with Targeted Reactivity

The spiro[4.5]decane framework is considered a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is recurrent in biologically active compounds. researchgate.netrsc.org This suggests that 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- could serve as a valuable starting point for derivatization to create novel chemical entities with targeted reactivity. The compound possesses two key reactive handles for modification: the ketone on the pentenyl chain and the double bond within the cyclohexene ring.

Potential Derivatization Strategies and Applications:

Medicinal Chemistry: The spiro[4.5]decanone core has been identified as a useful template for inhibitors of prolyl hydroxylase domain (PHD) enzymes, which are targets for treating anemia. rsc.org The ketone could be transformed into other functional groups, such as amines or heterocycles, to explore structure-activity relationships (SAR) for various biological targets. Spirocyclic compounds have shown promise as anticancer, antimicrobial, and antiviral agents. nih.govnih.gov

Agrochemicals: Novel spiro-fused indoline-quinoline derivatives have recently been identified as potent herbicides. acs.org By analogy, modification of the spiro[4.5]decane scaffold could lead to new classes of agrochemicals.

Materials Science: The rigid, three-dimensional structure imparted by the spiro center can lead to materials with unique properties. Derivatization could be explored to create novel polymers or liquid crystals.

The existing double bonds in the molecule could be functionalized through various reactions like epoxidation, dihydroxylation, or cycloaddition to introduce further complexity and functionality, opening up a vast chemical space for exploration. researchgate.net

Q & A

Basic: What are the key physicochemical properties of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-?

Answer:
The compound (CAS 224031-70-3) has a molecular formula of C₁₅H₂₂O and a molecular weight of 218.33 g/mol. Predicted properties include a density of 0.97±0.1 g/cm³ and a boiling point of 331.7±31.0°C . Its spirocyclic structure introduces steric constraints, which may influence reactivity and stability. These properties are critical for designing storage conditions and selecting solvents for experimental workflows.

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this spirocyclic ketone?

Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to resolve the spiro junction and confirm the presence of the pentenone moiety. The cyclohexenyl and pentenyl groups will exhibit distinct splitting patterns due to ring puckering effects .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight and fragmentation pathways, particularly for distinguishing isomers (e.g., dec-6-en vs. dec-7-en derivatives) .
  • GC-MS : Suitable for purity assessment in flavor chemistry applications due to its volatility .

Advanced: How can researchers resolve contradictions between toxicological classifications and reported applications in flavor chemistry?

Answer:
The compound is classified as environmentally hazardous but shows no mutagenic activity in regressive mutation tests . Its use in flavoring agents (e.g., "spirogalbanone") suggests low acute toxicity at regulated thresholds . To address contradictions:

  • Conduct dose-response studies to establish safe exposure limits.
  • Compare structural analogs (e.g., 1-spiro[4.5]dec-6-en-7-yl isomer) to isolate toxicity contributors .
  • Use computational toxicology models (e.g., QSAR) to predict hazards absent empirical data .

Advanced: What computational approaches are effective for studying the spirocyclic ring system’s conformational dynamics?

Answer:

  • Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify non-planar distortions in the spiro[4.5]decene ring. This method generalizes puckering amplitudes and phase angles for comparative studies with cyclopentane or cyclohexane derivatives .
  • Molecular Dynamics (MD) : Simulate thermal fluctuations to identify stable conformers under experimental conditions (e.g., temperature-dependent NMR).
  • DFT Calculations : Optimize geometries and calculate NMR chemical shifts to validate experimental spectra .

Advanced: What synthetic challenges arise in preparing 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-?

Answer:

  • Regioselectivity : The spiro junction’s steric hindrance complicates selective functionalization. Use directing groups (e.g., boronates) to control reaction sites .
  • Isomer Separation : The dec-6-en and dec-7-en isomers (CAS 224031-70-3 and 224031-71-4) co-elute in chromatography. Employ silver-ion HPLC or chiral stationary phases for resolution .
  • Scale-Up : Adhere to regulatory thresholds (e.g., 400 kg/year in South Korea) to avoid environmental penalties .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Ventilation : Use fume hoods due to inhalation risks (LC₅₀ >5.24 mg/L) .
  • PPE : Wear nitrile gloves and goggles to prevent dermal contact.
  • Waste Disposal : Classify as hazardous waste if exceeding 20 kg/year, per chemical control laws .

Advanced: How can structure-activity relationships (SAR) guide its application in fragrance chemistry?

Answer:

  • Odor Threshold Analysis : Compare the spirocyclic backbone’s rigidity to acyclic analogs (e.g., 3,7-dimethyl-2-methylenocta-6-enal) to assess volatility and receptor binding .
  • Stereoelectronic Effects : Modify the pentenone’s α,β-unsaturation to tune electrophilicity and odor profiles.
  • Isomer-Specific Studies : Test dec-6-en vs. dec-7-en isomers for differences in sensory attributes using human panelists .

Methodological Guidelines

  • Experimental Design : Align research questions with the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure measurability and replicability .
  • Data Contradictions : Use triangulation (e.g., combining computational, in vitro, and regulatory data) to validate hypotheses .
  • Ethical Compliance : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for risk-benefit assessments in toxicology studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-
Reactant of Route 2
4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.